1-{3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one
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Overview
Description
1-{3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one is a synthetic organic compound Structurally, it comprises an imidazole ring substituted with a methyl and trifluoromethyl group, which is then bonded to a piperidine ring and further linked through a propenone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one typically involves several key steps:
Formation of the Imidazole Ring: Starting with a precursor like 1H-imidazole, subsequent methylation and trifluoromethylation processes introduce the necessary substituents.
Piperidine Incorporation: The modified imidazole ring is then attached to a piperidine ring via a suitable linking reaction.
Propenone Chain Formation: Finally, the compound is completed by linking the piperidine-imidazole structure to a prop-2-en-1-one moiety through a condensation reaction.
Industrial Production Methods: On an industrial scale, these reactions are optimized for yield and purity. Techniques such as automated continuous-flow synthesis can enhance efficiency and scalability. Typical reagents used include methylating and trifluoromethylating agents, while conditions are controlled for temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-{3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one undergoes various reactions such as:
Oxidation: The compound can be oxidized to introduce additional functional groups or increase complexity.
Reduction: Reduction reactions can simplify the compound structure or modify existing functional groups.
Substitution: It readily participates in nucleophilic and electrophilic substitution reactions, given the reactive sites in its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and metal catalysts can facilitate substitution reactions.
Major Products: The products of these reactions vary, depending on the specific conditions and reagents, often resulting in a range of substituted derivatives or reduced forms of the compound.
Scientific Research Applications
1-{3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one finds applications in:
Chemistry: Used as an intermediate in synthetic organic chemistry for producing more complex molecules.
Biology: Explored for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
Comparison: Compared to similar compounds like 1-{3-[1-methyl-4-(difluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one and 1-{3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-ol, our compound stands out due to:
Structural Uniqueness: The specific combination of a trifluoromethyl group and propenone chain is less common.
Chemical Reactivity: Enhanced reactivity in certain reactions due to the electron-withdrawing trifluoromethyl group.
Comparison with Similar Compounds
1-{3-[1-methyl-4-(difluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one
1-{3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-ol
1-{3-[1-methyl-4-(chloromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one
Properties
IUPAC Name |
1-[3-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O/c1-3-11(20)19-6-4-5-9(7-19)12-17-10(8-18(12)2)13(14,15)16/h3,8-9H,1,4-7H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBBQOCVGHVBMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C2CCCN(C2)C(=O)C=C)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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